RS102895 hydrochloride

tumor immunology myeloid-derived suppressor cells chemokine receptor pharmacology

RS102895 hydrochloride is the definitive tool compound for isolating CCR2-mediated Gαq signaling. Its 53‑fold functional bias toward MCP‑1‑stimulated calcium influx (IC₅₀ 32 nM) over chemotaxis (IC₅₀ 1.7 µM) makes it superior to chemotaxis‑biased antagonists. The short ~1 h plasma half‑life enables precise temporal control, ideal for acute intervention, topical‑intralesional, wound healing, and vaccination studies where systemic block must be minimized. A fully disclosed off‑target panel (α1A IC₅₀ 130 nM; α1D 320 nM; 5‑HT1A 470 nM) allows unambiguous interpretation. Choose this compound when functional selectivity and pharmacokinetic transparency drive your experimental design.

Molecular Formula C21H22ClF3N2O2
Molecular Weight 426.9 g/mol
CAS No. 1173022-16-6
Cat. No. B1662833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS102895 hydrochloride
CAS1173022-16-6
SynonymsRS-102895 hydrochloride
Molecular FormulaC21H22ClF3N2O2
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
InChIInChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
InChIKeyKRRISOFSWVKYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

RS102895 Hydrochloride (CAS 1173022-16-6): CCR2 Antagonist Baseline Characterization for Research Procurement


RS102895 hydrochloride (CAS 1173022-16-6) is a small-molecule spiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one derivative that functions as a selective antagonist of the C-C chemokine receptor type 2 (CCR2). The compound exhibits a binding IC₅₀ of 360 nM at human recombinant CCR2b and demonstrates >47-fold selectivity over CCR1 (IC₅₀ = 17.8 μM) [1]. The hydrochloride salt form (molecular weight 426.86 g/mol) is the standard research-grade formulation available from multiple commercial suppliers, with typical purity specifications of ≥98% as verified by HPLC analysis .

RS102895 Hydrochloride: Why CCR2 Antagonist Substitution Without Quantitative Verification Compromises Experimental Reproducibility


CCR2 antagonists constitute a structurally and pharmacologically heterogeneous class with divergent receptor selectivity profiles, species cross-reactivity, and off-target signatures. RS102895 hydrochloride demonstrates a distinctive polypharmacology pattern that includes measurable inhibition of α₁A-adrenergic (IC₅₀ = 130 nM), α₁D-adrenergic (IC₅₀ = 320 nM), and 5-HT₁A serotonergic (IC₅₀ = 470 nM) receptors . This off-target profile differs substantially from alternative CCR2 antagonists such as RS504393 (which maintains minimal activity at these aminergic receptors) or INCB3344 (which exhibits higher CCR2 potency but a different selectivity fingerprint). Consequently, substituting RS102895 with another CCR2 antagonist without validating the specific experimental endpoints may introduce confounding variables that compromise data interpretation, particularly in systems where α₁-adrenergic or serotonergic signaling modulates the biological readout .

RS102895 Hydrochloride: Quantitative Evidence for Differentiated Research Selection


Head-to-Head Functional Comparison: RS102895 vs. RS504393 in Murine Tumor Model of MDSC Recruitment

In a direct comparative study using K14-creER/R26-SmoM2YFP transgenic mice bearing skin tumors, RS102895 (1 μM topical application once daily for 10 days) produced tumor area reduction comparable to RS504393 (2 mg/kg oral gavage twice daily for 7 days) [1]. This head-to-head evaluation demonstrates that despite differing administration routes and dosing schedules, both CCR2 antagonists achieve similar efficacy in suppressing CD11b⁺Gr1⁺ myeloid-derived suppressor cell (MDSC) recruitment to the tumor microenvironment [1].

tumor immunology myeloid-derived suppressor cells chemokine receptor pharmacology skin carcinogenesis

Functional Antagonism Potency: MCP-1-Stimulated Calcium Influx vs. Chemotaxis

RS102895 hydrochloride demonstrates a marked potency differential between inhibition of MCP-1-stimulated calcium influx (IC₅₀ = 32 nM) and inhibition of MCP-1-stimulated chemotaxis (IC₅₀ = 1.7 μM), representing a 53-fold functional bias . This pattern contrasts with alternative CCR2 antagonists: the cis-diamidocyclohexyl urea CCR2 antagonist (CAS 445479-97-0) exhibits calcium flux IC₅₀ = 18 nM and chemotaxis IC₅₀ = 1 nM, representing a reversed 18-fold chemotaxis-preferring bias .

calcium signaling chemotaxis assays CCR2 functional pharmacology MCP-1 signaling

Receptor Selectivity Profile: CCR2 vs. CCR1 Binding Affinity

RS102895 exhibits IC₅₀ values of 360 nM at human recombinant CCR2b and 17.8 μM at human recombinant CCR1, yielding a 49.4-fold selectivity window for CCR2 over CCR1 . In comparison, RS504393 demonstrates IC₅₀ values of 89 nM at human recombinant CCR2 and >100 μM at CCR1, yielding a >1,124-fold selectivity window—approximately 23-fold greater relative CCR2/CCR1 discrimination [1]. Conversely, the prototypical CCR2 antagonist INCB3344 exhibits substantially higher CCR2 potency (IC₅₀ = 5.1 nM) but its CCR1 cross-reactivity is not consistently quantified in published sources [2].

receptor selectivity binding affinity CCR1 cross-reactivity off-target profiling

In Vivo Pharmacokinetic Profile: Plasma Half-Life and Dosing Implications

Pharmacokinetic analysis in mice revealed that RS102895 exhibits a short plasma half-life of approximately 1 hour, necessitating multi-dose regimens to maintain therapeutically effective plasma concentrations [1]. Single intraperitoneal doses failed to effectively block monocyte recruitment following vaccination, whereas administration every 6 hours maintained consistent plasma levels of ≥20 ng/mL that effectively blocked monocyte migration to lymph nodes [1]. By comparison, the oral CCR2 antagonist INCB3344 is described as orally bioavailable without requiring such frequent re-dosing in published studies , though direct PK parameter comparisons (Cₘₐₓ, AUC, bioavailability) are not available from a single controlled study.

pharmacokinetics in vivo dosing plasma half-life CCR2 antagonist optimization

Physicochemical Handling Properties: DMSO Solubility and Aqueous Insolubility

RS102895 hydrochloride exhibits DMSO solubility ranging from 28–41.67 mg/mL (65.6–97.62 mM) depending on preparation conditions (sonication, warming to 60°C) and supplier specifications . The compound is practically insoluble in water (<0.1 mg/mL) . In contrast, alternative CCR2 antagonists such as RS504393 demonstrate DMSO solubility of 100 mg/mL, representing approximately 2.4× greater stock solution capacity . The cis-diamidocyclohexyl urea CCR2 antagonist (CAS 445479-97-0) is supplied as a pre-formulated solution rather than solid powder, eliminating the need for end-user solubilization .

compound solubility in vitro assay preparation DMSO stock solutions formulation compatibility

Validated In Vivo Efficacy: Diabetic Nephropathy Amelioration in db/db Mouse Model

In a 9-week dietary administration study, RS102895 (2 mg/kg/day mixed in chow) significantly ameliorated diabetic nephropathy progression in db/db type 2 diabetic mice [1]. The treatment attenuated extracellular matrix protein accumulation and reduced TGF-β1 levels in renal tissue [1]. In comparison, the CCR2 antagonist RS504393 has been reported to ameliorate insulin resistance and prevent nephropathy in diabetic db/db mice through modulation of adipose tissue inflammation [2], though direct quantitative comparison of renal protection magnitude between the two compounds is not available from a single study.

diabetic nephropathy type 2 diabetes renal fibrosis CCL2/CCR2 axis

RS102895 Hydrochloride: Optimal Research Applications Based on Verified Quantitative Evidence


Topical or Localized CCR2 Blockade Studies in Dermatological and Tumor Microenvironment Models

Based on direct comparative efficacy data showing RS102895 (1 μM topical) achieving tumor reduction comparable to systemic RS504393 [1], researchers conducting skin carcinogenesis, wound healing, or localized inflammatory studies should prioritize RS102895 for topical or intralesional administration paradigms. The compound's short systemic half-life (~1 hour) [2] becomes an experimental advantage in localized applications, minimizing unintended systemic CCR2 blockade while enabling precise spatial and temporal control of receptor antagonism.

Gαq-Dependent Calcium Signaling Studies Downstream of CCR2 Activation

RS102895's pronounced 53-fold functional bias toward inhibiting MCP-1-stimulated calcium influx (IC₅₀ = 32 nM) over chemotaxis (IC₅₀ = 1.7 μM) makes it the preferred tool compound for investigations isolating G-protein-dependent signaling pathways. Researchers studying CCR2-mediated calcium mobilization, ERK phosphorylation, or other Gαq-coupled effectors should select RS102895 over chemotaxis-biased antagonists such as CAS 445479-97-0 , which demonstrates the opposite functional preference.

In Vitro Studies Requiring Characterized Aminergic Receptor Off-Target Activity

For experimental systems where α₁-adrenergic or serotonergic signaling may confound interpretation, RS102895 provides a fully characterized off-target profile (α₁A IC₅₀ = 130 nM; α₁D IC₅₀ = 320 nM; 5-HT₁A IC₅₀ = 470 nM) [3]. This transparency enables researchers to include appropriate pharmacological controls or interpret results with known caveats—unlike some alternative CCR2 antagonists whose comprehensive off-target profiles remain incompletely documented. Studies in cardiovascular, neurovascular, or smooth muscle systems should specifically account for this aminergic activity.

Acute In Vivo Studies with Rapid Washout Requirements

The short plasma half-life of RS102895 (~1 hour in mice) [2] positions it optimally for acute intervention studies where rapid onset and offset of CCR2 blockade are desired. Applications include vaccination studies examining monocyte trafficking during defined temporal windows, surgical models requiring transient CCR2 inhibition, or ex vivo treatment paradigms where compound is washed out before downstream analyses. For chronic in vivo studies, researchers should implement multi-dose regimens (e.g., 2 mg/kg IP every 6 hours) [2] or consider alternative CCR2 antagonists with longer half-lives or oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS102895 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.